molecular formula C14H8N2O8 B1329700 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 20246-81-5

4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Cat. No. B1329700
CAS RN: 20246-81-5
M. Wt: 332.22 g/mol
InChI Key: CDYUHLLQUAYYHD-UHFFFAOYSA-N
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Description

The compound "4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid" is a biphenyl derivative characterized by the presence of nitro groups and carboxylic acid functionalities on the biphenyl scaffold. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer properties and reactivity. For instance, the synthesis and crystal structure of a related compound, 2,4′-Dimethoxy-6,2′-Dinitro-1,1′-Biphenyl, has been reported, which offers a glimpse into the structural aspects of biphenyl derivatives with nitro substituents .

Synthesis Analysis

The synthesis of biphenyl derivatives often involves the introduction of functional groups into the biphenyl core. The paper on 2,4′-Dimethoxy-6,2′-Dinitro-1,1′-Biphenyl provides an example of synthesizing a dinitro biphenyl compound, which may share similarities with the synthesis of "4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid" . The synthesis likely involves nitration reactions to introduce the nitro groups and subsequent functionalization to add the carboxylic acid groups.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is often characterized by X-ray crystallography. The reported structure of 2,4′-Dimethoxy-6,2′-Dinitro-1,1′-Biphenyl shows that it crystallizes in a triclinic space group, with specific geometric parameters . This information is valuable as it suggests that "4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid" may also crystallize in a similar manner, with the potential for intermolecular interactions such as hydrogen bonding, as seen in the 1:1 cocrystal of biphenyl-4,4'-dicarboxylic acid with 2,5-di-4-pyridyl-1,3,4-oxadiazole .

Chemical Reactions Analysis

The reactivity of biphenyl derivatives with nitro groups can be inferred from the use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid as a derivatizing reagent for primary amines . This suggests that the nitro groups in "4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid" may also participate in reactions with nucleophiles, such as amines, under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid" can be partially deduced from the properties of similar compounds. For example, the crystal structure and intermolecular interactions of related biphenyl derivatives suggest that the compound may exhibit solid-state properties conducive to the formation of a two-dimensional network . Additionally, the presence of nitro and carboxylic acid groups is likely to influence the compound's solubility, acidity, and potential for forming salts or esters.

Scientific Research Applications

Formation and Structure of Infinite Grids

The achiral 1,1'-biphenyl-2,2',6,6'-tetracarboxylic acid and its derivatives, including the 4,4'-dinitro variant, have been found to self-assemble in crystal, forming a two-dimensional grid with hydrogen-bonded cyclotetrameric compartments. These grids exhibit chiral square cavities that partly accommodate the benzene rings of neighboring grids, with the nature of the 4,4'-substituents influencing the grid stacking pattern (Holý et al., 2001).

Gas Phase Electron Diffraction Studies

The molecular structure of 6,6′-dinitro-2,2′-diphenic acid, a close relative of 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, has been studied using gas phase electron diffraction. This research provides insights into the bond lengths and angles within the molecule, contributing to a deeper understanding of its chemical properties (Novikov et al., 1979).

Influence on Metal–Organic Frameworks (MOFs)

Research has shown that nitro-functionalized Zn(II)-paddlewheel based metal–organic frameworks (MOFs) and coordination polymers can be synthesized using nitro-functionalized derivatives of 4,4'-biphenyl-dicarboxylic acid. The presence of nitro groups influences the topology of these frameworks, which is reflected in their gas sorption behavior (Dau & Cohen, 2013).

Hydrogen Bonding and Molecular Interactions

Biphenyl-4,4′-dicarboxylic acid, which is structurally similar to 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, has been studied for its hydrogen bonding capabilities when recrystallized from N,N-dimethylformamide. This research provides insights into the potential interactions and bonding patterns of its dinitro derivative (Jakobsen et al., 2010).

Coordination Polymers and Luminescence

Ligands based on polycarboxylic acids, including biphenyl derivatives like 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, are excellent for constructing coordination polymers with various metal ions. These structures can exhibit interesting properties like photoluminescence, relevant for applications in materials science (Su et al., 2017).

Synthesis of Heat-Resistant Materials

The synthesis and characterization of 2,2′-dinitro-4,4′-biphenyldicarboxylic acid (DNBPDC) for its potential application in the field of heat-resistant materials have been a subject of research. This involves exploring its thermal decomposition and structural properties (Wu et al., 2010).

Safety and Hazards

4,4’-Dinitro-[1,1’-biphenyl]-2,2’-dicarboxylic acid is an eye irritant . It has been reported as a questionable carcinogen with experimental tumorigenic data .

properties

IUPAC Name

2-(2-carboxy-4-nitrophenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O8/c17-13(18)11-5-7(15(21)22)1-3-9(11)10-4-2-8(16(23)24)6-12(10)14(19)20/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYUHLLQUAYYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174091
Record name (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

CAS RN

20246-81-5
Record name (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20246-81-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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